4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Overview
Description
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and benzoyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid typically involves multiple steps. One common method starts with the condensation of ortho-xylene with formaldehyde, followed by oxidation with nitric acid to form the intermediate compound . This intermediate is then further reacted under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: The benzoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity. The benzoyl groups can participate in aromatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetracarboxybenzophenone: Similar structure but different functional groups.
4-[4-(3,4-Dicarboxybenzoyl)phenoxy]phthalic acid: Similar backbone but different substituents
Uniqueness
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid is unique due to its specific arrangement of carboxylic acid and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRNNDDNMWZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592607 | |
Record name | 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-85-9 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4′-(1,4-phenylenedicarbonyl)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23602-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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